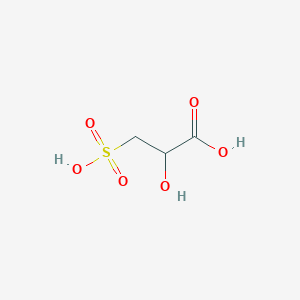
2-Hydroxy-3-sulfopropanoic acid
概要
説明
Synthesis Analysis
The synthesis of compounds closely related to 2-Hydroxy-3-sulfopropanoic acid often involves enantioselective methods, starting from enantiomerically enriched precursors. For instance, Alonso et al. (2005) described an enantioselective synthesis of a closely related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate via Sharpless asymmetric dihydroxylation, followed by a direct preparation of a sulfate from the diol with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-Hydroxy-3-sulfopropanoic acid reveals intricate details about their crystal and molecular structures. For example, Kim et al. (1973) determined the crystal and molecular structure of γ-guanidino-β-hydroxypropane sulfonic acid, illustrating the zwitterionic form of the molecule and its planar trans zigzag skeletal conformation (Kim, Bando, Hombo, Fujiwara, & Tomita, 1973).
Chemical Reactions and Properties
The chemical reactions and properties of compounds related to 2-Hydroxy-3-sulfopropanoic acid often involve organocatalysis. Kiyani et al. (2015) demonstrated that 2-Hydroxy-5-sulfobenzoic acid effectively catalyzed the one-pot three-component synthesis of various compounds under solvent-free conditions, showcasing the versatility and efficiency of sulfonic acids in organic synthesis (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
科学的研究の応用
Chemical Properties and Applications
- Chemical Properties: 2-Hydroxy-3-sulfopropanoic acid is a compound that can be used as a protected form for sulfonic acid, sulfonamide, and sulfonate. It's valuable for the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It is known for its application in creating various surfactants (Sikervar, 2014).
Applications in Polymer Chemistry
- Polymerization: The compound plays a role in polymer chemistry. For instance, it has been utilized in the reversible addition fragmentation chain transfer (RAFT) polymerization to prepare homopolymers and block copolymers, which have numerous industrial applications (Bray et al., 2017).
Biochemical Research
- Biochemical Analysis: In biochemical research, derivatives of this compound have shown antimetastatic activity. This demonstrates its potential in developing treatments targeting cancer metastasis (Mishkinene & Valavichene, 1997).
Environmental Applications
- Electrochemical Applications: The electrochemical reduction of compounds related to 2-Hydroxy-3-sulfopropanoic acid is significant in environmental studies, particularly in understanding the behavior of pollutants in water bodies (Mandić et al., 2004).
Material Science
- Hydrophilic Monomer Synthesis: The synthesis of hydrophilic monomers containing sulfonate and hydroxyl groups, which can be built into polyester chains, is another application area. This synthesis process has a high yield and selectivity, indicating its industrial potential (Jankowski et al., 2004).
Catalysis
- Catalytic Properties: Its derivatives, such as sulfonic acid-functionalized biochar, have been used as catalysts in various chemical reactions, enhancing reaction efficiencies and selectivity, especially in reactions involving water as a product (Zhong et al., 2019).
Electrochemistry
- Ion Exchange Voltammetry: In electrochemistry, the compound has been involved in the study of ion exchange voltammetry, particularly in analyzing biologically important molecules using polymer-modified electrodes (Rastogi et al., 2012).
Safety And Hazards
将来の方向性
2-Hydroxy-3-sulfopropanoic acid (HSP) is a metabolite of taurine, a ubiquitous amino acid found in various tissues of mammals. HSP is produced from taurine by the action of taurine dioxygenase (TDO) and can also be synthesized in a non-enzymatic manner from cysteine sulfinic acid. This suggests potential future directions in the study of metabolic pathways and the role of taurine and its metabolites in health and disease.
Relevant Papers
The paper “Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic” discusses the synthesis of a sodium salt of 2-Hydroxy-3-sulfopropanoic acid . The paper provides valuable insights into the synthesis process and the factors influencing the yield .
特性
IUPAC Name |
2-hydroxy-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQGIWJSICOUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-sulfopropanoic acid | |
CAS RN |
38769-05-0 | |
| Record name | 2-hydroxy-3-sulfopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)
![N-[(phenacylamino)-sulfanylidenemethyl]cyclohexanecarboxamide](/img/structure/B1223139.png)
![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)
![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)



![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)
